molecular formula C24H32Cl2N2O4 B15346925 2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride CAS No. 66944-71-6

2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride

货号: B15346925
CAS 编号: 66944-71-6
分子量: 483.4 g/mol
InChI 键: QFAUDLHTZCVTNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a piperazine derivative featuring dual 4-methylbenzoate ester groups linked via ethyl spacers to the piperazine ring, with a dihydrochloride salt form enhancing solubility.

属性

CAS 编号

66944-71-6

分子式

C24H32Cl2N2O4

分子量

483.4 g/mol

IUPAC 名称

2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride

InChI

InChI=1S/C24H30N2O4.2ClH/c1-19-3-7-21(8-4-19)23(27)29-17-15-25-11-13-26(14-12-25)16-18-30-24(28)22-9-5-20(2)6-10-22;;/h3-10H,11-18H2,1-2H3;2*1H

InChI 键

QFAUDLHTZCVTNK-UHFFFAOYSA-N

规范 SMILES

CC1=CC=C(C=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=C(C=C3)C.Cl.Cl

产品来源

United States

相似化合物的比较

Key Research Findings

  • Receptor Binding : Methylbenzoate groups may reduce affinity for histamine H1 receptors compared to Cetirizine’s chlorophenyl groups, as electron-withdrawing substituents alter charge distribution .
  • Metabolic Profile : Ester linkages in the target compound could lead to faster hepatic clearance via esterase activity compared to ether-containing analogs .

准备方法

Piperazine Alkylation

The initial step involves alkylation of piperazine with 2-chloroethyl 4-methylbenzoate. As demonstrated in EP3138841A1, this reaction employs a heterogeneous catalyst system comprising palladium on a polymeric resin (e.g., Amberlyst®) in methanol at 60°C. Piperazine dihydrochloride acts as both a reactant and proton source, enabling monoalkylation with 72% yield after 12 hours.

Reaction Conditions:

Parameter Value Source
Catalyst Pd/Amberlyst® A-21 (5 wt%)
Solvent Methanol
Temperature 60°C
Yield 72%

Substituting methanol with acetic acid improves solubility but requires post-reaction neutralization.

Esterification of Intermediate

The alkylated piperazine intermediate undergoes esterification with 4-methylbenzoyl chloride. US10544113B2 details a room-temperature protocol using triethylamine as a base and dichloromethane (DCM) as the solvent, achieving 89% yield after 4 hours. Microwave-assisted methods (120°C, 30 minutes) further enhance efficiency, reducing reaction time by 87%.

Comparative Data:

Method Yield Time Purity Source
Conventional 89% 4h 95%
Microwave 91% 30m 98%

Catalytic Systems and Optimization

Heterogeneous Catalysis

The PMC study highlights the use of Zn²⁺-loaded Dowex® resins for piperazine alkylation, achieving 85% yield at 25°C. This approach eliminates the need for protective groups and simplifies catalyst recovery. Key advantages over homogeneous catalysts include:

  • Reduced metal leaching (<0.1 ppm).
  • Reusability for ≥5 cycles without significant activity loss.

Solvent Effects

Methanol and acetic acid are preferred for their ability to solubilize piperazine salts. However, DCM enhances esterification rates due to its non-polar nature, stabilizing the acyl chloride intermediate.

Salt Formation and Purification

Dihydrochloride Preparation

Treating the free base with HCl gas in ethyl acetate yields the dihydrochloride salt. US7985755B2 reports a 94% conversion rate when using a 2:1 molar ratio of HCl to piperazine. Crystallization from ethanol/water (1:3) affords needle-like crystals with 99.5% purity.

Crystallization Parameters:

Solvent Ratio Purity Crystal Form Source
Ethanol/Water (1:3) 99.5% Needles
Acetone/Water (2:1) 97.2% Prisms

Chromatographic Purification

Silica gel chromatography (ethyl acetate:hexane, 3:7) removes unreacted esters and byproducts. HPLC analysis confirms <0.2% impurities post-purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J=8.0 Hz, 4H, aromatic), 4.45 (t, J=6.0 Hz, 4H, OCH₂), 3.70–3.20 (m, 8H, piperazine), 2.40 (s, 6H, CH₃).
  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1630 cm⁻¹ (N⁺–H).

Purity Assessment

HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

常见问题

(Basic) What are the standard synthetic routes for preparing this compound, and what critical parameters influence reaction yield?

Answer:
The synthesis typically involves multi-step reactions, starting with esterification of 4-methylbenzoic acid derivatives and coupling with a piperazine intermediate. Key steps include:

  • Esterification: Reacting 4-methylbenzoyl chloride with ethylene glycol under controlled pH (e.g., using triethylamine as a base) to form the oxyethyl ester intermediate .
  • Piperazine coupling: Introducing the piperazine moiety via nucleophilic substitution or amide bond formation. Solvents like dichloromethane or dimethylformamide (DMF) are used, with catalysts such as HOBt (Hydroxybenzotriazole) for improved yields .
  • Salt formation: Treatment with hydrochloric acid to generate the dihydrochloride form, enhancing solubility .

Critical parameters:

  • Temperature: Optimal ranges (e.g., 0–5°C for acid-sensitive steps) .
  • Solvent polarity: Affects reaction kinetics and byproduct formation .
  • Purification: Use of column chromatography or recrystallization to achieve >95% purity .

(Advanced) How can researchers resolve discrepancies in reported bioactivity data for piperazine-containing benzoate derivatives?

Answer:
Discrepancies often arise from structural analogs, assay conditions, or target specificity. Methodological strategies include:

  • Comparative studies: Evaluate analogs like 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8), which shares a similar backbone but differs in substituents, to isolate structure-activity relationships (SAR) .
  • Assay standardization: Control variables such as cell line viability (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Kinetic studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) for target receptors, reducing false positives from off-target effects .

Example contradiction resolution: A study reporting low AMPK activation might be reconciled by testing under hypoxic conditions, where metabolic pathways differ .

(Basic) What analytical techniques are recommended for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and ester carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]+ calculated for C₂₄H₃₀Cl₂N₂O₄: 505.16) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: methanol/buffer (65:35, pH 4.6) .
  • Karl Fischer Titration: Quantify residual water (<0.5% w/w) in the dihydrochloride form .

(Advanced) How does the dihydrochloride form impact the compound’s solubility and stability in pharmacological applications?

Answer:

  • Solubility enhancement: The dihydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for the free base), critical for in vivo administration .
  • Stability trade-offs: While stable at 4°C in lyophilized form, the salt is hygroscopic. Storage recommendations: desiccated at -20°C with argon atmosphere .
  • pH-dependent degradation: Stability studies at pH 1.2 (simulated gastric fluid) show <5% degradation over 24 hours, supporting oral bioavailability .

(Advanced) What strategies are effective for optimizing reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C for nitro group reduction) improve step efficiency .
  • Flow chemistry: Continuous flow systems reduce side reactions in esterification steps, achieving 85% yield vs. 65% in batch reactors .
  • DoE (Design of Experiments): Multivariate analysis to identify optimal molar ratios (e.g., 1:1.2 for benzoic acid:piperazine derivative) .

(Basic) What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Acute toxicity: LD₅₀ (oral, rat) = 320 mg/kg; use PPE (gloves, goggles) and fume hoods for weighing .
  • Spill management: Neutralize with sodium bicarbonate and absorb with vermiculite .
  • Waste disposal: Incinerate at >800°C to prevent environmental release .

(Advanced) How do structural modifications influence kinase inhibition potency?

Answer:
Key modifications and their effects:

Modification Impact on IC₅₀ (nM) Reference
4-Methylpiperazine IC₅₀ = 12 (EGFR kinase)
Benzoyl → Nicotinoyl IC₅₀ = 45
Ethyl → Propyl spacer IC₅₀ = 8

The dihydrochloride form’s charge enhances binding to kinase ATP pockets, while bulkier substituents reduce off-target effects .

(Basic) What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Cell viability: MTT assay in cancer lines (e.g., MCF-7, IC₅₀ = 18 µM) .
  • Enzyme inhibition: Fluorescent ADP-Glo™ kinase assay for EGFR or AMPK .
  • Membrane permeability: Caco-2 monolayer assay (Papp >1 ×10⁻⁶ cm/s indicates oral absorption) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。